4-(3,3,3-Trifluoropropoxy)benzaldehyde
Overview
Description
4-(3,3,3-Trifluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of a benzaldehyde group substituted with a trifluoropropoxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoropropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoropropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions, where the trifluoropropyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 4-(3,3,3-Trifluoropropoxy)benzoic acid.
Reduction: 4-(3,3,3-Trifluoropropoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group imparts unique electronic and steric properties to the molecule, influencing its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3,3-Trifluoropropoxy)benzoic acid
- 4-(3,3,3-Trifluoropropoxy)benzyl alcohol
- 3-Bromo-4-(3,3,3-trifluoropropoxy)benzaldehyde
Uniqueness
4-(3,3,3-Trifluoropropoxy)benzaldehyde is unique due to the presence of the trifluoropropoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
4-(3,3,3-trifluoropropoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJOWQJOHFQSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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